1-(azepan-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone
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Description
1-(azepan-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C25H30N2OS and its molecular weight is 406.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Chemical Synthesis and Molecular Structure
The study by Aghazadeh et al. (2011) explores the chemical synthesis of compounds related to 1-(azepan-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone. They investigate the reaction of indole derivatives with ketones, leading to the creation of complex molecules with potential applications in material science and pharmaceuticals (Aghazadeh, Baradarani, Helliwell, & Joule, 2011).
Crystal Structure Analysis
Balderson et al. (2007) conducted a study focusing on the hydrogen-bonding patterns in enaminones, which include compounds similar to this compound. This research provides insight into the molecular interactions and stability of such compounds, which is crucial for their potential applications in drug design and material science (Balderson, Fernandes, Michael, & Perry, 2007).
Biological and Pharmacological Applications
Antimicrobial and Anticancer Activity
The research by Verma et al. (2015) on similar compounds demonstrates significant antimicrobial and anticancer activities. This suggests potential uses of this compound in developing new antimicrobial and anticancer agents (Verma, Kumar, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2015).
Anticonvulsant Evaluation
Ahuja and Siddiqui (2014) explored the anticonvulsant properties of indole derivatives, which could be relevant to the pharmacological profile of this compound. This study highlights the compound's potential in the development of new treatments for epilepsy and related neurological disorders (Ahuja & Siddiqui, 2014).
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2OS/c1-19-11-12-20(2)21(15-19)16-27-17-24(22-9-5-6-10-23(22)27)29-18-25(28)26-13-7-3-4-8-14-26/h5-6,9-12,15,17H,3-4,7-8,13-14,16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZANGRDPWEJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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